Technical Whitepaper: (R)-DTBM-Garphos – Ligand Architecture and Synthetic Methodology
Technical Whitepaper: (R)-DTBM-Garphos – Ligand Architecture and Synthetic Methodology
[1][2]
Executive Summary
Ligand Identity: (R)-DTBM-Garphos
CAS Registry: 1365531-99-2
IUPAC Name: (R)-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine)
Core Class: Atropisomeric
(R)-DTBM-Garphos represents a pinnacle in the engineering of chiral ligands for asymmetric hydrogenation. Developed by the Wanbin Zhang group, this ligand integrates a rigid, electron-rich tetramethoxybiphenyl backbone with sterically demanding DTBM (3,5-di-tert-butyl-4-methoxy) wings. This architecture addresses the limitations of earlier generations (e.g., BINAP, SegPhos) by offering superior solubility in non-polar solvents and enhanced electronic density at the metal center, facilitating difficult substrate activations such as unfunctionalized enamides and bulky ketones.
This guide details the structural logic, synthetic pathway, and catalytic utility of (R)-DTBM-Garphos, designed for researchers requiring high-fidelity reproducibility in asymmetric catalysis.
Structural Analysis & Design Logic
The efficacy of (R)-DTBM-Garphos stems from the synergistic interplay between its backbone and phosphine substituents.
The Tetramethoxybiphenyl Backbone
Unlike the binaphthyl backbone of BINAP, the 4,4',6,6'-tetramethoxybiphenyl core of Garphos offers a tunable dihedral angle. The methoxy groups at the 6,6'-positions exert steric repulsion (the "buttressing effect"), preventing free rotation around the C1-C1' bond and securing the axial chirality. Simultaneously, the electron-donating nature of the methoxy groups increases the basicity of the phosphorus atoms, enhancing the stability of the metal-ligand complex.
The DTBM Wings
The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group is a critical modification.
-
Steric Bulk: The tert-butyl groups create a deep chiral pocket, maximizing enantioselective induction by restricting substrate approach trajectories.
-
Electronic Modulation: The para-methoxy group works in concert with the tert-butyls to make the phosphine highly electron-rich (Lewis basic), accelerating the oxidative addition step in catalytic cycles (e.g., Rh(I) to Rh(III)).
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Solubility: The lipophilic nature of the DTBM groups ensures the ligand dissolves readily in hexanes, toluene, and ether, unlike many crystalline aryl-phosphines.
Table 1: Structural & Electronic Comparison
| Feature | (R)-BINAP | (R)-SegPhos | (R)-DTBM-Garphos |
| Backbone | Binaphthyl | Bi-1,3-benzodioxole | Tetramethoxybiphenyl |
| Dihedral Angle | ~75° | ~65° | ~70-74° (Tunable) |
| Electronic Nature | Neutral | Electron-rich | Highly Electron-rich |
| Solubility (Hexane) | Poor | Moderate | Excellent |
| Primary Application | General Hydrogenation | Ruthenium Catalysis | Rh/Ir Asymmetric Hydrogenation |
Synthetic Methodology
The synthesis of (R)-DTBM-Garphos is a multi-stage process requiring strict anaerobic conditions during phosphination. The most robust route involves the construction of the racemic backbone, followed by phosphination, oxidation, optical resolution, and final reduction.
Retrosynthetic Analysis
The target molecule is disassembled into two key components:
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The Electrophile: Chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine [Cl-P(DTBM)2].
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The Nucleophile: A dilithiated species derived from 2,2'-dibromo-4,4',6,6'-tetramethoxybiphenyl.
Detailed Protocol
Step A: Synthesis of the DTBM-Phosphine Chloride
Reagent Preparation
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Grignard Formation: React 1-bromo-3,5-di-tert-butyl-4-methoxybenzene with Mg turnings in THF (reflux, 2h) to form the Grignard reagent.
-
Phosphination: Cool the Grignard solution to 0°C. Add
(0.5 equiv) dropwise. -
Isolation: Reflux for 4h. Distill off THF and excess
. Recrystallize from hexane to obtain Cl-P(DTBM)2 .-
Checkpoint:
P NMR should show a singlet around +80 to +100 ppm (typical for diarylchlorophosphines).
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Step B: Backbone Synthesis & Phosphination
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Coupling: Oxidative coupling of 1-iodo-3,5-dimethoxybenzene using Cu powder (Ullmann coupling) at 200°C yields 3,3',5,5'-tetramethoxybiphenyl.
-
Bromination: Bromination with
in at -78°C selectively targets the 2,2'-positions due to the directing effect of the methoxy groups, yielding 2,2'-dibromo-4,4',6,6'-tetramethoxybiphenyl . -
Lithiation: Dissolve the dibromide (10 mmol) in anhydrous THF under Argon. Cool to -78°C. Add
-BuLi (22 mmol) dropwise. Stir for 1h to generate the dilithio-species. -
Phosphination: Add a solution of Cl-P(DTBM)2 (22 mmol) in THF dropwise at -78°C.
-
Warming: Allow the mixture to warm to room temperature (RT) overnight.
-
Oxidation (Crucial for Purification): Do not isolate the phosphine yet. Add
(30% aq, excess) at 0°C to convert the air-sensitive phosphine to the air-stable phosphine oxide .-
Why? The oxide is stable, solid, and resolvable.
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Step C: Optical Resolution
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Complexation: Dissolve the racemic phosphine oxide in hot ethanol. Add a chiral resolving agent (e.g., (-)-DBTA or L-tartaric acid derivatives).
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Crystallization: Allow the solution to cool slowly. The diastereomeric salt of (R)-DTBM-Garphos oxide will crystallize (verify specific salt/solvent combination via screening if literature varies).
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Liberation: Treat the salt with NaOH (aq) and extract with DCM to yield optically pure (R)-DTBM-Garphos Oxide .
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QC Check: Verify >99% ee via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA).
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Step D: Reduction to Active Ligand
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Reduction: Dissolve (R)-oxide in dry toluene. Add
(Trichlorosilane, 5 equiv) and (10 equiv). -
Heating: Heat to 100°C for 12h in a sealed pressure tube or reflux under Argon.
-
Workup: Cool to 0°C. Carefully quench with degassed NaOH (aq) under Argon.
-
Isolation: Extract with degassed ether/hexane. Concentrate under vacuum.
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Result: (R)-DTBM-Garphos as a white crystalline solid. Store in a glovebox.
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Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway for (R)-DTBM-Garphos, highlighting the critical oxidation-resolution-reduction sequence.
Catalytic Applications & Performance
(R)-DTBM-Garphos is primarily utilized in Rhodium- and Iridium-catalyzed asymmetric hydrogenation. Its performance is characterized by high Turnover Frequencies (TOF) and exceptional enantioselectivity (>99% ee).[2]
Rh-Catalyzed Hydrogenation Mechanism
The ligand forms a
-
Coordination: The substrate (e.g., enamide) coordinates to the cationic Rh-Garphos complex.
-
Oxidative Addition:
adds to the metal center. The electron-rich DTBM groups stabilize the Rh(III) dihydride intermediate. -
Migratory Insertion: The hydride transfers to the olefin. This is the enantiodetermining step, controlled by the steric pocket of the DTBM wings.
-
Reductive Elimination: The product is released, and the Rh(I) species is regenerated.
Key Substrate Classes
- -Aryl Enamides: Precursors to chiral amines.
- -Keto Esters: Via Dynamic Kinetic Resolution (DKR).
-
Unfunctionalized Ketones: Requires Ir-catalysis (Ir-DTBM-Garphos).
Catalytic Cycle Visualization
Figure 2: General catalytic cycle for Rh-Garphos mediated asymmetric hydrogenation.
Handling & Quality Control
Storage Protocols
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Atmosphere: Strictly under Argon or Nitrogen. While the oxide is stable, the free phosphine is prone to oxidation over weeks if exposed to air.
-
Temperature: 2-8°C for long-term storage.
-
Solution Stability: Solutions in degassed DCM or Toluene are stable for 24-48h. Avoid protic solvents (MeOH) for long-term storage of the free ligand.
Analytical Specifications
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Appearance: White to off-white crystalline powder.
-
P NMR (
): Singlet, typically around -10 to -15 ppm (verify against specific batch certificate, as chemical shift varies slightly with concentration). - H NMR: Distinct singlets for the tert-butyl groups (1.3-1.4 ppm) and methoxy groups.
-
Optical Rotation:
(c=0.5, ) for the (R)-isomer [1].
References
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Sigma-Aldrich. (R)-DTBM-Garphos Product Specification. Catalog No. 761419. Link
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Zhang, W., et al. "Garphos Ligands: Novel C2-Symmetric Bisphosphine Ligands for Asymmetric Hydrogenation." Angewandte Chemie International Edition, 2013, 52, 2203. Link
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Strem Chemicals. Garphos™ Ligand Kit Technical Note. Link
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Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003, 103(8), 3029–3070. Link
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Kanata Chemical Technologies. Garphos Ligand Family Intellectual Property & Licensing. (Garphos is a trademark of Kanata Chemical Technologies).
